molecular formula C10H16ClN3O2 B2460559 Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2225142-09-4

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2460559
CAS No.: 2225142-09-4
M. Wt: 245.71
InChI Key: CIHWLIDZPKDEOR-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride is a compound that features a piperidine ring, a pyrazole ring, and a carboxylate ester group

Properties

IUPAC Name

methyl 1-piperidin-3-ylpyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHWLIDZPKDEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and scalable processes to ensure consistent quality and efficiency. Techniques such as hydrogenation, cyclization, and amination are often employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride has been explored as a candidate for drug development due to its potential pharmacological properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anticancer Properties : The compound is being investigated for its potential role in cancer therapy, particularly in targeting specific cancer cell lines .

Research has shown that this compound may interact with various biological targets, leading to potential therapeutic effects. For example:

  • Inhibition of Enzymes : Some studies have indicated that derivatives of this compound could inhibit enzymes relevant to metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions like type 2 diabetes and obesity .

Chemical Biology

The compound serves as a building block in the synthesis of more complex molecules used in biological research. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies revealed that the compound forms stable interactions with key receptors involved in metabolic regulation, suggesting its potential use in treating metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby exerting its pharmacological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its synthetic versatility and potential for functionalization make it a valuable compound in drug discovery and development .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves multi-step processes, including:

Core pyrazole formation : Condensation reactions using hydrazines and β-keto esters or aldehydes.

Piperidine substitution : Introducing the piperidin-3-yl group via nucleophilic substitution or coupling reactions.

Esterification : Methylation of the carboxyl group using methanol under acidic conditions.

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol or water).

Example protocol (adapted from similar syntheses in and ):

  • Reduction of a pyrazole-aldehyde intermediate (e.g., using LiAlH₄) to generate an alcohol.
  • Oxidation with MnO₂ to yield an aldehyde for coupling with a piperidine derivative.
  • Final deprotection and salt formation.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., piperidine integration, pyrazole protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC/LC-MS : For purity assessment (>95% by area normalization) and detection of impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography (if crystalline): Absolute configuration confirmation.

Example data:

TechniqueExpected Outcome
¹H NMRδ 3.85 (s, 3H, COOCH₃), δ 3.45–3.60 (m, piperidine protons)
HRMS[M+H]⁺ = Calculated: 255.12; Observed: 255.11

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use dry gloves and avoid prolonged exposure to moisture.
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to assess hydrolytic sensitivity .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Screen against target receptors (e.g., GPCRs or enzymes) to predict binding affinities.
  • QSAR Modeling : Correlate substituent effects (e.g., piperidine ring modifications) with activity data from analogs .
  • MD Simulations : Assess dynamic interactions in physiological conditions (e.g., solvation effects).

Example workflow:

Generate 3D conformers using software (e.g., Schrödinger Suite).

Dock into a cannabinoid receptor homology model (inspired by ’s ligand-receptor studies).

Validate predictions with in vitro assays.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Experiments : Replicate synthesis and bioassays to rule out batch variability.
  • Orthogonal Assays : Use multiple assays (e.g., functional vs. binding assays) to confirm activity.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., ’s diarylpyrazole analogs).

Example case: Discrepancies in IC₅₀ values may arise from differences in cell lines or assay conditions. Validate using standardized protocols (e.g., NIH/NCATS guidelines).

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for piperidine substitutions.
  • Temperature Gradients : Perform reactions under reflux vs. microwave-assisted conditions.

Example optimization (from ):

ConditionYield (%)
LAH reduction at 0°C65
NaBH₄ reduction at RT45

Q. What advanced techniques characterize degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions.
  • LC-HRMS/MS : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • NMR Tracking : Monitor real-time degradation in D₂O to detect hydrolytic pathways.

Example findings: Hydrolysis of the methyl ester under basic conditions generates 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid, confirmed by MS/MS .

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